

physical and chemical properties of 2,4-Dimethylbenzyl alcohol

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Compound of Interest

Compound Name: 2,4-Dimethylbenzyl alcohol

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An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,4-Dimethylbenzyl Alcohol

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-Dimethylbenzyl alcohol**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and common reactions, and includes visualizations of experimental workflows.

Chemical Identity and Physical Properties

2,4-Dimethylbenzyl alcohol, also known as (2,4-dimethylphenyl)methanol, is an aromatic primary alcohol.^[1] It is characterized by a benzyl alcohol core substituted with two methyl groups at the 2 and 4 positions of the benzene ring.^{[1][2]}

Table 1: Chemical Identifiers of **2,4-Dimethylbenzyl Alcohol**

Identifier	Value
IUPAC Name	(2,4-dimethylphenyl)methanol[1][3]
CAS Number	16308-92-2[1][2]
Molecular Formula	C ₉ H ₁₂ O[1][2][3]
Molecular Weight	136.19 g/mol [1][4]
InChI Key	QUIMJTKRVOBTQN-UHFFFAOYSA-N[1][3]
SMILES	<chem>CC1=CC(=C(C=C1)CO)C[1]</chem>
Synonyms	Benzenemethanol, 2,4-dimethyl-; 2,4-Dimethylbenzenemethanol[1][2][5]

Table 2: Physical Properties of **2,4-Dimethylbenzyl Alcohol**

Property	Value
Appearance	Colorless to pale yellow liquid or solid[2][6]
Melting Point	21-28 °C[6][7][8]
Boiling Point	231-233 °C at 760 mmHg; 120 °C at 13 mmHg[4][7][8]
Density	1.0310 g/cm ³ [9]
Refractive Index (n ²⁰ /D)	1.534[3][4][7]
Solubility	Soluble in alcohol and other organic solvents; sparingly soluble in water (3939 mg/L at 25 °C est.)[2][7][10]
Vapor Pressure	0.034 mmHg at 25 °C (est.)[7]
Flash Point	> 110 °C (> 230 °F)[7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2,4-Dimethylbenzyl alcohol**.

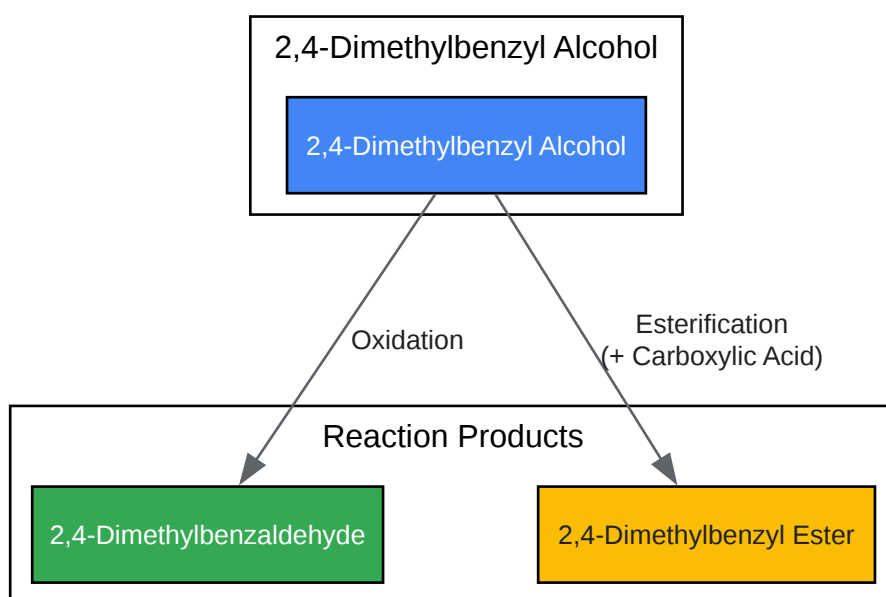
Table 3: Spectral Data for **2,4-Dimethylbenzyl Alcohol**

Technique	Key Data and Observations
^1H NMR (CDCl_3)	δ (ppm): 7.19-7.22 (m, 1H), 6.98-7.00 (m, 2H), 4.64 (d, $J=5.4$ Hz, 2H), 2.33 (s, 3H), 2.31 (s, 3H), 1.55 (t, $J=5.4$ Hz, 1H)[4]
IR (Neat)	Characteristic peaks for O-H stretching (broad) and C-O stretching are observed.[1]
Mass Spectrometry (GC-MS)	Molecular ion peak (M^+) at $m/z = 136$. [1]

Chemical Properties and Reactivity

2,4-Dimethylbenzyl alcohol exhibits typical reactivity for a primary aromatic alcohol, primarily involving the hydroxyl group. It is used as an intermediate in the synthesis of fragrances and other organic compounds.[2][4] Key reactions include oxidation and esterification.[2][4] It has also been identified as a rat and xenobiotic metabolite.[1]

Key Chemical Reactions of 2,4-Dimethylbenzyl Alcohol



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Figure 1: Key chemical reactions of **2,4-Dimethylbenzyl alcohol**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of **2,4-Dimethylbenzyl alcohol**. These protocols are compiled based on published procedures and are intended for execution by trained professionals in a laboratory setting.

Synthesis of 2,4-Dimethylbenzyl Alcohol via Reduction of 2,4-Dimethylbenzaldehyde

This protocol details the synthesis of **2,4-Dimethylbenzyl alcohol** by the reduction of 2,4-dimethylbenzaldehyde using sodium borohydride.^[4]

Materials:

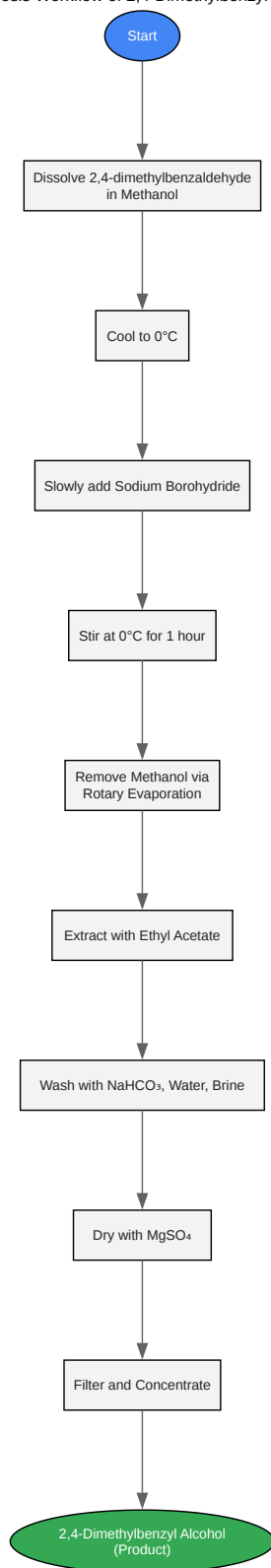
- 2,4-Dimethylbenzaldehyde
- Methanol
- Sodium borohydride (NaBH_4)
- Water
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Saturated brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath

- Rotary evaporator
- Separatory funnel

Procedure:

- In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde (10.4 g) in methanol (100 mL).
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (0.83 g) to the cooled solution while stirring.
- Continue stirring the reaction mixture at 0 °C for 1 hour.
- Monitor the reaction for completion (e.g., by TLC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- To the resulting residue, add water and extract with ethyl acetate.
- Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield **2,4-Dimethylbenzyl alcohol** as a colorless oil.

Synthesis Workflow of 2,4-Dimethylbenzyl Alcohol

[Click to download full resolution via product page](#)**Figure 2:** Synthesis workflow for **2,4-Dimethylbenzyl alcohol**.

Oxidation of 2,4-Dimethylbenzyl Alcohol to 2,4-Dimethylbenzaldehyde

This protocol describes a representative method for the oxidation of a primary benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Materials:

- **2,4-Dimethylbenzyl alcohol**
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus

Procedure:

- In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.
- To this suspension, add a solution of **2,4-Dimethylbenzyl alcohol** (1 equivalent) in anhydrous DCM dropwise.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring for completion by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
- Wash the silica gel plug with additional diethyl ether.

- Combine the filtrates and concentrate under reduced pressure to yield the crude 2,4-dimethylbenzaldehyde.
- Purify the product by column chromatography on silica gel if necessary.

Esterification of 2,4-Dimethylbenzyl Alcohol

This protocol provides a general procedure for the Fischer esterification of **2,4-Dimethylbenzyl alcohol** with a carboxylic acid using a strong acid catalyst.

Materials:

- **2,4-Dimethylbenzyl alcohol**
- Carboxylic acid (e.g., acetic acid)
- Concentrated sulfuric acid (H_2SO_4)
- Solvent (e.g., toluene or an excess of the carboxylic acid if liquid)
- Dean-Stark apparatus (optional, for water removal)
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine **2,4-Dimethylbenzyl alcohol** (1 equivalent), the carboxylic acid (1.2-2 equivalents), and a suitable solvent if necessary.
- If using a Dean-Stark trap, fill the side arm with the solvent.

- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
- Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap, or until the reaction is complete as monitored by TLC.
- Cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with water, then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or basic, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude ester.
- Purify the product by distillation or column chromatography as needed.

Safety and Handling

2,4-Dimethylbenzyl alcohol may cause irritation upon contact with the skin and eyes. It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.^[2] Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has summarized the essential physical and chemical properties of **2,4-Dimethylbenzyl alcohol**, providing a valuable resource for researchers and professionals. The detailed experimental protocols for its synthesis and key reactions, along with the visual workflows, offer practical guidance for laboratory applications. The compiled data on its identity, properties, and reactivity will aid in its effective use in organic synthesis and other scientific endeavors.

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